molecular formula C7H6F3N3O B221878 5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid CAS No. 181268-76-8

5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid

Cat. No. B221878
CAS RN: 181268-76-8
M. Wt: 443.5 g/mol
InChI Key: OZIZIDNVWOMCNY-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid (MPEP) is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have a variety of effects on the central nervous system.

Mechanism of Action

5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid is a selective antagonist of mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid is able to modulate the release of glutamate, a neurotransmitter that is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to modulate the release of glutamate, which is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuronal survival. 5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, including its potential for off-target effects and its relatively short half-life.

Future Directions

There are several potential future directions for the study of 5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid. One area of research is the development of more selective mGluR5 antagonists that can be used to modulate the activity of specific neuronal populations. Another area of research is the development of 5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research into the potential side effects and long-term effects of 5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid use in humans.

Synthesis Methods

5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of solid-phase synthesis techniques. One commonly used method involves the reaction of 2-(benzyloxy)cinnamic acid with N-Boc-protected 2-(methylamino)acetaldehyde in the presence of a reducing agent.

Scientific Research Applications

5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of anxiety, depression, and addiction-related behaviors. 5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

181268-76-8

Product Name

5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid

Molecular Formula

C7H6F3N3O

Molecular Weight

443.5 g/mol

IUPAC Name

(Z)-3-[3-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-5-phenylmethoxyphenyl]but-2-enoic acid

InChI

InChI=1S/C28H29NO4/c1-21(15-28(31)32)25-16-24(17-26(19-25)33-20-23-11-7-4-8-12-23)18-27(30)29(2)14-13-22-9-5-3-6-10-22/h3-12,15-17,19H,13-14,18,20H2,1-2H3,(H,31,32)/b21-15-

InChI Key

OZIZIDNVWOMCNY-QNGOZBTKSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C1=CC(=CC(=C1)CC(=O)N(C)CCC2=CC=CC=C2)OCC3=CC=CC=C3

SMILES

CC(=CC(=O)O)C1=CC(=CC(=C1)CC(=O)N(C)CCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC(=C1)CC(=O)N(C)CCC2=CC=CC=C2)OCC3=CC=CC=C3

synonyms

5-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid
5-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid, (E)-isomer
MPOB-cinnamic acid

Origin of Product

United States

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